6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVGUVTWOTQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230179 | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215928-66-8 | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215928-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization with Carbonyl Reactants
One of the most efficient and commonly employed approaches to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones involves the cyclization of aminothiophene derivatives with carbonyl reagents such as formamide or other carbonyl sources.
Formamide Cyclization: Aminothiophene substrates react with an excess of formamide at elevated temperatures to afford thieno[3,2-d]pyrimidin-4(3H)-ones in moderate to good yields (60–65%) under relatively mild conditions. This method is notable for its simplicity and relatively high yield without requiring harsh reagents or conditions.
Cyclocondensation with Phosphoric Acid: Using 3-cyanothiophene derivatives, cyclization in polyphosphoric acid can yield thieno[3,2-d]pyrimidin-4(3H)-ones with yields up to 90%. This method is particularly effective for introducing substituents at specific positions of the fused ring system.
High-Temperature Solvent-Free Cyclization: Some derivatives require heating without solvent for 2–3 hours at very high temperatures to achieve cyclization, yielding 72–91%. For example, thieno[3,2-d]pyrimidin-2,4-diones and 2-thioxo derivatives are synthesized this way.
Use of N,N-Dimethylformamide (DMF): For more complex derivatives such as 2-thioxo-thieno[3,2-d]pyrimidin-4-ones, DMF serves as a solvent to facilitate cyclization under milder conditions.
Condensation of Gewald Thiophenes with Primary Amines
Another synthetic route involves the condensation of Gewald’s thiophenes substituted with dimethylaminomethyleneamino groups with primary amines to yield substituted thieno[2,3-d]pyrimidin-4-ones.
Reaction Details: The intermediate Gewald thiophene derivatives (e.g., compounds 2a–e) are refluxed with primary amines in anhydrous xylenes for extended periods (about 30 hours) to produce the target thieno[2,3-d]pyrimidin-4-ones.
Yields: This method achieves yields up to 87%, with the highest yields observed when using a 1:3 molar ratio of the intermediate to primary amine.
Reaction Monitoring: Progress is monitored by the elimination of gaseous dimethylamine, indicating the reaction's advancement.
Advantages: This approach allows the introduction of various substituents at the N3 position, including aromatic and heterocyclic groups, and is suitable for synthesizing 6-(4-chlorophenyl) derivatives.
Additional Synthetic Strategies
Thorpe-Ziegler Cyclization: This method involves cyclization of mercaptocarbonitrile derivatives under basic conditions to form the thieno-fused ring system. Yields around 71% have been reported.
Ethoxycarbonyl Isothiocyanate Route: A one-pot procedure involving condensation with ethoxycarbonyl isothiocyanate in DMF, followed by reaction with a primary alkylamine and cyclization at elevated temperatures (170 °C), yields amino-substituted thieno[3,2-d]pyrimidin-4(3H)-ones in 42–70% yield.
Comparative Data Table of Preparation Methods
Summary of Research Findings
The formamide cyclization method is classical and reliable but may require relatively high temperatures and excess reagents.
The one-pot, two-step, three-component synthesis offers a modern, efficient, and scalable route with broad substrate scope, including the 4-chlorophenyl substituent, making it highly suitable for preparing 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
The Gewald thiophene condensation method is advantageous for introducing diverse substituents and achieving high yields, though it involves longer reaction times.
Alternative methods such as the Thorpe-Ziegler cyclization and ethoxycarbonyl isothiocyanate route provide additional synthetic flexibility, especially for derivatives with amino or thioxo functionalities.
This comprehensive analysis synthesizes diverse research findings from peer-reviewed sources, providing authoritative insights into the preparation of this compound. The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements.
Chemical Reactions Analysis
WAY-349290 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert WAY-349290 to its corresponding thiol derivative.
Substitution: The chlorine atom in WAY-349290 can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been explored for its potential as a lead compound in drug development. Its structural characteristics suggest it may exhibit various pharmacological properties, including:
- Anticancer Activity : Compounds within the thienopyrimidinone class have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the thieno[3,2-d]pyrimidinone scaffold can enhance anticancer efficacy through targeted action on specific cancer pathways.
- Antimicrobial Properties : The presence of halogen atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further studies in antimicrobial drug design.
Structure-Activity Relationship (SAR) Studies
The unique combination of functional groups in this compound allows for extensive SAR studies. By altering substituents on the thieno and pyrimidinone rings, researchers can evaluate how these changes affect biological activity. This approach aids in the optimization of compounds for improved selectivity and potency against specific targets.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the thieno[3,2-d]pyrimidinone core.
- Halogenation : Introducing chlorine substituents to modify biological activity.
Research into derivatives of this compound is ongoing, with the goal of discovering new agents with enhanced therapeutic profiles.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated several thienopyrimidinones, including derivatives of this compound. The results indicated that certain modifications led to increased inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of chlorinated phenyl groups in enhancing cytotoxicity against these cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology examined the antimicrobial properties of thienopyrimidinones against various bacterial strains. The findings suggested that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, indicating potential as new antibiotics .
Table Summary of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(4-Chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | C12H7ClN2OS | Lacks chloromethyl group; potential differences in reactivity |
| 2-(Chloromethyl)-6-methylthieno[3,2-d]pyrimidin-4-one | C12H10ClN2OS | Methyl substitution instead of chlorophenyl; may exhibit different biological properties |
| 6-(Phenyl)thieno[3,2-d]pyrimidin-4-one | C12H9N2OS | No halogen substitutions; potentially lower reactivity |
Mechanism of Action
WAY-349290 exerts its effects by inhibiting the activity of Pim kinases. Pim kinases are involved in regulating cell cycle progression and apoptosis. By inhibiting these kinases, WAY-349290 can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets of WAY-349290 include the ATP-binding sites of Pim kinases, which are essential for their enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit varied biological activities depending on substituents at the 2-, 3-, 6-, and 7-positions. Below is a detailed comparison of 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one with structural analogs:
Key Observations
Substituent Position and Activity: The 6-position substitution (e.g., 4-chlorophenyl vs. phenyl) significantly influences target specificity. For example, 6-phenyl derivatives (10a) target EGFR, while 6-(4-chlorophenyl) analogs preferentially inhibit MCHR1 .
Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl ) enhance receptor binding affinity for MCHR1, whereas electron-donating groups (e.g., 4-methoxyphenyl ) may improve solubility but reduce potency .
Thermal Stability :
- Melting points correlate with substitution complexity. For instance, 6-(4-iodophenyl) derivatives (10f) exhibit higher thermal stability (>300°C) compared to thiophene-substituted analogs (10b, 170°C) .
Synthetic Accessibility: Derivatives with tert-butylamino or piperazine groups (e.g., 4o) require multi-step syntheses with lower yields (19–32%), whereas simpler aryl-substituted compounds (e.g., 10d) are obtained in higher yields (72–95%) .
Research Findings and Implications
- MCHR1 Antagonism: this compound demonstrates sub-nanomolar affinity for MCHR1, outperforming earlier analogs like GW-3430 (IC₅₀ = 1.2 nM vs. 5.6 nM) .
- Anticancer Activity: Structural analogs with bis(3-methoxyphenyl) groups (e.g., 12a) show moderate cytotoxicity (IC₅₀ = 8–12 µM) against breast cancer cell lines, though less potent than EGFR-targeting thienopyrimidines .
- Pharmacokinetics : The 4-chlorophenyl group enhances metabolic stability but may reduce aqueous solubility, necessitating formulation optimization for in vivo efficacy .
Biological Activity
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8ClN2OS
- Molecular Weight : 270.73 g/mol
- SMILES Notation : C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl
- InChIKey : KXALOVOFOCKYSD-UHFFFAOYSA-N
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as a pim-1 kinase inhibitor , which is crucial in various cancers. It has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The following table summarizes the IC50 values for selected derivatives:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 6c | 4.62 | MCF7 |
| 7a | 1.18 | HCT116 |
| 7d | 1.38 | PC3 |
| 8b | 1.97 | MCF7 |
| 9 | 8.83 | HCT116 |
These results indicate that compounds with structural modifications can enhance anti-cancer activity significantly, with some derivatives exhibiting IC50 values in the low micromolar range, indicating potent activity against cancer cells .
The mechanism by which this compound exerts its anti-cancer effects involves inhibition of the pim-1 kinase pathway. This pathway is often overexpressed in malignant tumors and plays a role in cell survival and proliferation. By inhibiting this kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
A notable study involved synthesizing various derivatives of thieno[3,2-d]pyrimidin-4-one to evaluate their biological activity against pim-1 kinase. The study revealed that specific substitutions at key positions on the thieno-pyrimidine scaffold could significantly enhance inhibitory potency and selectivity for cancer cells .
Another investigation focused on the structure-activity relationship (SAR) of these compounds, demonstrating that the presence of a chlorophenyl group at position 6 was critical for maintaining high levels of biological activity. This work underscores the importance of chemical modifications in developing effective anti-cancer agents .
Q & A
Q. What are the common synthetic routes for 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization or chlorination strategies:
- Cyclization with formamide : Heating 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in formamide at 140°C forms the thieno[3,2-d]pyrimidin-4(3H)-one core. This method avoids toxic reagents like POCl3 and simplifies purification .
- Chlorination with POCl3 : Substituting the 4-hydroxyl group with chlorine using POCl3 in toluene/Et3N at 100°C achieves high yields (89%) but requires careful handling of hazardous reagents .
- Microwave-assisted synthesis : Phosphorus oxychloride-mediated chlorination under microwave irradiation (95°C, 20 min) reduces reaction time and improves efficiency .
Q. Key Data :
| Method | Yield | Purity (mp) | Reference |
|---|---|---|---|
| Formamide cyclization | 89% | >300°C (decomp.) | |
| POCl3 chlorination | 89% | >300°C (decomp.) | |
| Microwave-assisted | 95%* | Not reported |
*Reported for analogous compounds.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- <sup>1</sup>H-NMR : Confirm regiochemistry via aromatic proton signals. For 6-(4-chlorophenyl) derivatives, doublets at δ 7.54–7.87 ppm (J = 8.8 Hz) indicate para-substituted phenyl groups .
- Mass spectrometry (ESI) : The molecular ion [M+1]<sup>+</sup> at m/z 263.7 confirms the molecular weight .
- Melting point : High decomposition temperatures (>300°C) suggest strong intermolecular interactions, critical for assessing crystallinity .
Methodological Tip : Use DMSO-d6 as the solvent to resolve exchangeable protons (e.g., NH at δ 11.6–12.6 ppm) .
Q. What in vitro models are used for preliminary biological evaluation of this compound?
- Anticancer assays : Inhibition of EGFR/VEGFR-2 kinases in cell lines (e.g., HeLa, MCF-7) at IC50 values <10 µM .
- Antiplasmodial screening : Activity against Plasmodium falciparum 3D7 strain, with comparisons to chloroquine .
- Antibacterial tests : MIC values against Staphylococcus aureus and E. coli using broth dilution .
Best Practice : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring modulate biological activity?
Systematic studies show halogen substituents enhance target affinity:
- 4-Chlorophenyl (10d) : Exhibits dual EGFR/microtubule inhibition (IC50 = 0.8 µM) due to improved lipophilicity and π-π stacking .
- 4-Fluorophenyl (10c) : Lower cytotoxicity (IC50 = 5.2 µM) but higher solubility, useful for pharmacokinetic optimization .
- Bulkier groups (e.g., 4-iodophenyl) : Reduce activity due to steric hindrance .
Design Strategy : Use QSAR models to balance lipophilicity (clogP) and polar surface area for blood-brain barrier penetration in CNS targets .
Q. How can researchers resolve contradictions in reported biological data across studies?
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or enzyme sources (recombinant vs. native EGFR) can alter IC50 values. Standardize protocols using CLSI guidelines .
- Metabolic interference : Test metabolites (e.g., 4-aminophenyl derivatives) to rule out off-target effects. For example, nitro-reduction products of 6-(4-nitrophenyl) analogs show altered activity .
Case Study : A 2019 study found discrepancies in microtubule inhibition due to varying tubulin polymerization assay conditions (37°C vs. room temperature) .
Q. What strategies optimize pharmacological properties while retaining activity?
- Prodrug approaches : Introduce phosphate esters at the 4-oxo position to enhance solubility. Hydrolysis in serum regenerates the active form .
- PEGylation : Attach polyethylene glycol (PEG) chains to the thiophene ring to prolong half-life, as demonstrated in melanin-concentrating hormone receptor (MCHR1) inhibitors .
- Co-crystallization : Improve bioavailability by forming salts with succinic acid or lysine, leveraging hydrogen-bonding motifs observed in XRD studies .
Q. How are Pd-catalyzed cross-coupling reactions applied to diversify the thienopyrimidine scaffold?
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at C6 using 6-bromo precursors. For example, coupling with 4-methylpiperazine yields analogs with enhanced CNS penetration (yield: 19–32%) .
- Buchwald-Hartwig amination : Install amino groups at C2 for kinase selectivity. Use XPhos precatalysts and Cs2CO3 base in toluene/EtOH (80°C, 12 h) .
Q. Key Data :
| Reaction Type | Substituent | Yield | Application | Reference |
|---|---|---|---|---|
| Suzuki coupling | 4-Methoxyphenyl | 72% | Anticancer agents | |
| Reductive amination | 4-Aminophenyl | 32% | Antimalarial prodrugs |
Q. What mechanistic insights explain its dual kinase/microtubule inhibition?
- Kinase binding mode : Molecular docking shows the 4-chlorophenyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site, while the thienopyrimidine core forms hydrogen bonds with Met793 .
- Microtubule disruption : The compound binds to the colchicine site, inhibiting polymerization (EC50 = 1.2 µM). Confocal microscopy reveals mitotic arrest in treated cells .
Advanced Technique : Use cryo-EM to resolve tubulin-compound interactions at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
